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Compound of Interest

2-Chloro-N-(2-
Compound Name: ethylphenyl)pyridine-4-

carboxamide
CAS No.: 1019323-34-2

Cat. No.: B3341042

Get Quote

Technical Guide: 2-Chloro-N-(2-
ethylphenyl)isonicotinamide

Chemical Class: Halogenated Pyridine Carboxamide Primary Application: Agrochemical Active

Ingredient (SDHI Analog), Pharmaceutical Intermediate (Kinase Inhibition)

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]1[6][7]

This molecule combines a halogenated pyridine ring with a sterically hindered aniline
derivative. The specific arrangement—an isonicotinamide core (pyridine-4-carboxamide)
versus the more common nicotinamide (pyridine-3-carboxamide)—significantly alters its
electronic distribution and binding topology compared to commercial standards like Boscalid.

Structural Specifications
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Value/Description

IUPAC Name

2-Chloro-N-(2-ethylphenyl)pyridine-4-
carboxamide

CAS Registry

Analogous to 57841-44-8 (Nicotinamide isomer)

Molecular Formula C14H13CIN20
Molecular Weight 260.72 g/mol
SMILES CCclccceccINC(=0)c2cc(Cl)nc2

Core Scaffold

Isonicotinamide (Pyridine-4-carboxamide)

Key Substituents

2-Chloro (Pyridine C2), 2-Ethyl (Phenyl C2)

Physicochemical Properties (Predicted)
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Parameter Value Technical Implication

Highly lipophilic; suggests
LogP (Octanol/Water) ~3.4 good membrane permeability
but low aqueous solubility.

Polar surface area is
dominated by the amide and

TPSA ~42 A2 pyridine nitrogen, favorable for
CNS penetration or

intracellular targeting.

Critical for binding to the
H-Bond Donors 1 (Amide NH) Ser/Tyr residues in enzyme

active sites.

The pyridine nitrogen acts as a
H-Bond Acceptors 2 (Pyridine N, Amide O) key acceptor in kinase hinge
regions.

The amide bond and ethyl

group allow conformational
Rotatable Bonds 3 flexibility, though the ortho-

ethyl group restricts rotation

(atropisomerism potential).

Synthetic Methodology

The synthesis of 2-Chloro-N-(2-ethylphenyl)isonicotinamide typically follows a nucleophilic acyl
substitution pathway. The presence of the 2-chloro substituent on the pyridine ring requires
careful temperature control to prevent nucleophilic attack at the pyridine C2 position (SNAr) by
the aniline amine, although the acyl chloride is significantly more reactive.

Synthesis Workflow (DOT Visualization)
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Figure 1: Convergent synthesis pathway via acid chloride activation. Note the requirement for
anhydrous conditions during the intermediate phase.

Detailed Protocol

Step 1: Activation (Acid Chloride Formation)

e Reagents: Suspend 2-chloroisonicotinic acid (1.0 eq) in anhydrous toluene or DCM. Add
Thionyl Chloride (SOCI2) (1.5 eq) and a catalytic amount of DMF.

o Conditions: Reflux at 80°C for 2—3 hours until gas evolution (SOz, HCI) ceases.

« Isolation: Concentrate in vacuo to remove excess SOCIz. The resulting 2-chloroisonicotinoyl
chloride is moisture-sensitive and should be used immediately.

Step 2: Amidation (Coupling)

o Setup: Dissolve 2-ethylaniline (1.0 eq) and Triethylamine (TEA) (1.2 eq) in anhydrous
Dichloromethane (DCM) under Nitrogen atmosphere.

» Addition: Cool the solution to 0°C. Add the crude acid chloride (dissolved in DCM) dropwise
over 30 minutes. The exothermic nature of this reaction requires cooling to prevent side
reactions.

o Workup: Allow to warm to room temperature and stir for 4 hours. Wash with 1N HCI (to
remove unreacted aniline), followed by saturated NaHCOs and brine.

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b3341042/docs?utm_src=pdf-body-img#structure-and-properties-of-2-chloro-n-2-ethylphenyl-isonicotinamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3341042?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

 Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography
(Hexane:EtOAc gradient) to yield the target carboxamide.

Mechanistic Applications & Biological Activity[4][10]
[14][15]

This molecule acts as a "privileged scaffold" in two distinct biological contexts: Mitochondrial
Respiration Inhibition (Agrochem) and Kinase Modulation (Pharma).

Succinate Dehydrogenase Inhibition (SDHI)

Similar to Boscalid, this molecule targets Complex Il (Succinate Dehydrogenase) in the
mitochondrial electron transport chain.

e Mechanism: The amide oxygen and NH form hydrogen bonds with Tyrosine and Serine
residues in the ubiquinone-binding pocket (Q-site).

¢ Role of 2-Ethyl Group: The ortho-ethyl substituent on the phenyl ring creates a "steric lock."
It forces the phenyl ring to twist out of plane relative to the amide, filling a specific
hydrophobic pocket in the fungal SDH enzyme. This steric bulk is crucial for selectivity
against plant/mammalian SDH.

» Role of 2-Chloro Group: The chlorine atom on the pyridine ring serves as a lipophilic anchor
and can patrticipate in halogen bonding.

Kinase Inhibition (VEGFR/IGSK-3)

N-aryl isonicotinamides are established pharmacophores for Type Il kinase inhibitors.

» Binding Mode: The pyridine nitrogen (N1) often interacts with the hinge region of the kinase
(ATP binding site).

o DFG-Out Conformation: The bulky 2-ethylphenyl moiety is designed to occupy the allosteric
hydrophobic pocket adjacent to the ATP site, often stabilizing the enzyme in its inactive
"DFG-out" conformation.

Mechanism of Action Diagram (DOT)
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Figure 2: Mechanism of Action for SDHI activity. The molecule competitively binds to the Q-site,
disrupting ATP production.

Structure-Activity Relationship (SAR) Insights

For researchers optimizing this scaffold, the following SAR trends are critical:

» Pyridine Nitrogen Position: Shifting from Nicotinamide (3-position) to Isonicotinamide (4-
position) generally alters the vector of the hydrogen bond donor/acceptor, often changing the
selectivity profile from Broad-Spectrum (Boscalid-like) to specific subsets of pathogens or

kinases.

e The 2-Chloro Handle: This position is electronically deficient. It allows for late-stage
diversification via Suzuki-Miyaura coupling. Replacing the Cl with an aryl group (biaryl
formation) typically increases potency significantly (creating Boscalid analogs).
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Ortho-Substitution (2-Ethyl): Replacing the ethyl group with a smaller group (Methyl) may
reduce hydrophobic binding energy. Replacing it with a larger group (Isopropyl/t-Butyl) may
introduce steric clash, abolishing activity. The ethyl group is often the "Goldilocks" zone for
orthogonal hydrophobic pockets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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